molecular formula C3H8KNO5P B1613034 Glycine, N-(phosphonomethyl)-, potassium salt CAS No. 70901-12-1

Glycine, N-(phosphonomethyl)-, potassium salt

Cat. No.: B1613034
CAS No.: 70901-12-1
M. Wt: 208.17 g/mol
InChI Key: MFRGZCUFVVSDIM-UHFFFAOYSA-N
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Description

Glycine, N-(phosphonomethyl)-, potassium salt: is a chemical compound widely known for its use as a herbicide. It is an organophosphorus compound that acts by inhibiting a specific enzyme in plants, making it effective in controlling a broad spectrum of weeds. This compound is commonly used in agriculture to protect crops from competing weeds.

Mechanism of Action

Target of Action

Glyphosate potassium, also known as Glycine, N-(phosphonomethyl)-, potassium salt, primarily targets the enzyme 5-enolpyruvyl shikimate-3-P synthase (EPSPS) . This enzyme plays a crucial role in the synthesis of aromatic amino acids in plants .

Mode of Action

Glyphosate acts as a systemic herbicide in plants . It strongly inhibits the EPSPS enzyme, which is involved in the pathway for the synthesis of aromatic amino acids . This inhibition disrupts the shikimate pathway, which is responsible for the production of the aromatic amino acids phenylalanine, tyrosine, and tryptophan .

Biochemical Pathways

The inhibition of the EPSPS enzyme by glyphosate disrupts the shikimate pathway, leading to multiple phytotoxicity effects . The glyphosate degradation in bacteria occurs via two different metabolic pathways: the AMPA (aminomethylphosphonic acid) pathway and the sarcosine pathway .

Pharmacokinetics

Glyphosate, N-acetyl-glyphosate, and AMPA are poorly absorbed from the gastrointestinal tract and are rapidly and essentially completely excreted .

Result of Action

The primary result of glyphosate’s action is the hindered growth of plants . By inhibiting the EPSPS enzyme, glyphosate disrupts the production of essential aromatic amino acids, leading to stunted plant growth .

Action Environment

The environmental effects of glyphosate use are directly related to factors such as water properties and soil temperature . Glyphosate is polar and water-soluble, and it sorbs strongly to particles in soil and sediments, reducing bioavailability . Its persistence in the environment, such as in water and soil systems, is due to misuse in agricultural regions, causing it to percolate into groundwater via the vertical soil profile .

Biochemical Analysis

Biochemical Properties

Glyphosate potassium interacts with the enzyme EPSP synthase, a plant enzyme involved in the synthesis of three aromatic amino acids: tyrosine, tryptophan, and phenylalanine . This interaction disrupts the shikimate pathway, which is responsible for the synthesis of essential amino acids in plants and microorganisms .

Cellular Effects

Glyphosate potassium affects various types of cells and cellular processes. It influences cell function by inhibiting the EPSP synthase enzyme, thereby disrupting the synthesis of essential amino acids . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Glyphosate potassium involves its binding to the EPSP synthase enzyme, inhibiting its function . This inhibition disrupts the synthesis of aromatic amino acids, leading to the death of the plant cells .

Temporal Effects in Laboratory Settings

The effects of Glyphosate potassium can change over time in laboratory settings. There is limited data available on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Glyphosate potassium vary with different dosages in animal models. Sub-lethal doses of glyphosate in murine models have shown an array of toxic effects

Metabolic Pathways

Glyphosate potassium is involved in the shikimate pathway in plants and microorganisms . It interacts with the EPSP synthase enzyme, disrupting the synthesis of aromatic amino acids

Transport and Distribution

Glyphosate potassium is absorbed across the leaves and stems of plants and is translocated throughout the plant . It concentrates in the meristem tissue

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Glycine: One of the primary methods involves the reaction of glycine with formaldehyde and phosphorus trichloride. This reaction produces N-(phosphonomethyl)glycine, which can then be converted to its potassium salt form.

    Oxidation of N-(phosphonomethyl)-iminodiacetic acid: Another method involves the oxidation of N-(phosphonomethyl)-iminodiacetic acid using oxidizing agents such as hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Glycine, N-(phosphonomethyl)-, potassium salt can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

    Substitution: This compound can participate in substitution reactions where the phosphonomethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

    Substitution Reagents: Various halogenated compounds can be used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a reagent in the synthesis of other organophosphorus compounds.
  • Studied for its potential use in developing new herbicidal formulations.

Biology:

  • Investigated for its effects on plant physiology and biochemistry.
  • Used in studies related to enzyme inhibition and metabolic pathways in plants.

Medicine:

  • Research is ongoing to explore its potential applications in medical treatments, particularly in targeting specific enzymes.

Industry:

Comparison with Similar Compounds

    Glufosinate: Another herbicide that inhibits a different enzyme, glutamine synthetase, leading to the accumulation of toxic levels of ammonia in plants.

    Paraquat: A non-selective herbicide that causes oxidative damage to plant cells.

Uniqueness:

Properties

CAS No.

70901-12-1

Molecular Formula

C3H8KNO5P

Molecular Weight

208.17 g/mol

IUPAC Name

potassium;2-(phosphonomethylamino)acetate

InChI

InChI=1S/C3H8NO5P.K/c5-3(6)1-4-2-10(7,8)9;/h4H,1-2H2,(H,5,6)(H2,7,8,9);

InChI Key

MFRGZCUFVVSDIM-UHFFFAOYSA-N

SMILES

C(C(=O)O)NCP(=O)(O)[O-].[K+]

Canonical SMILES

C(C(=O)O)NCP(=O)(O)O.[K]

Pictograms

Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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